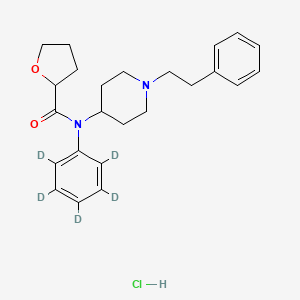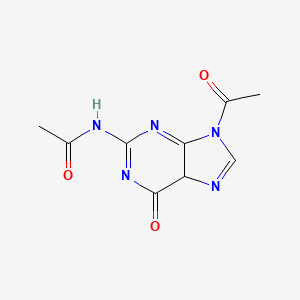
N-(9-acetyl-6-oxo-5H-purin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-acetyl-6-oxo-5H-purin-2-yl)acetamide, also known as N-(9-acetyl-6-oxo-3H-purin-2-yl)acetamide, is a chemical compound with the molecular formula C9H9N5O3 and a molecular weight of 235.20 g/mol . It appears as a white to off-white powder and is known for its applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(9-acetyl-6-oxo-5H-purin-2-yl)acetamide can be synthesized from guanine nucleosides through acetylation using acetic anhydride and acetic acid . The reaction typically involves heating the reactants to facilitate the acetylation process, resulting in the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure proper mixing, heating, and purification of the final product. The compound is often produced as an intermediate for the synthesis of antiviral drugs such as acyclovir .
Análisis De Reacciones Químicas
Types of Reactions
N-(9-acetyl-6-oxo-5H-purin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce reduced derivatives. Substitution reactions result in compounds with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
N-(9-acetyl-6-oxo-5H-purin-2-yl)acetamide has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the manufacture of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of N-(9-acetyl-6-oxo-5H-purin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. In the case of its use as an intermediate for antiviral drugs, the compound undergoes further chemical transformations to produce active antiviral agents. These agents inhibit viral replication by targeting viral DNA polymerase, thereby preventing the synthesis of viral DNA .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-acetyl-6-oxo-5H-purin-2-yl)acetamide
- N-(9-acetyl-6-oxo-3H-purin-2-yl)acetamide
- N-(2,9-diacetylguanine)
Uniqueness
N-(9-acetyl-6-oxo-5H-purin-2-yl)acetamide is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of antiviral drugs and other pharmaceutical compounds .
Propiedades
Fórmula molecular |
C9H9N5O3 |
|---|---|
Peso molecular |
235.20 g/mol |
Nombre IUPAC |
N-(9-acetyl-6-oxo-5H-purin-2-yl)acetamide |
InChI |
InChI=1S/C9H9N5O3/c1-4(15)11-9-12-7-6(8(17)13-9)10-3-14(7)5(2)16/h3,6H,1-2H3,(H,11,13,15,17) |
Clave InChI |
VDDGSTLVGSEPAU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC(=O)C2C(=N1)N(C=N2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


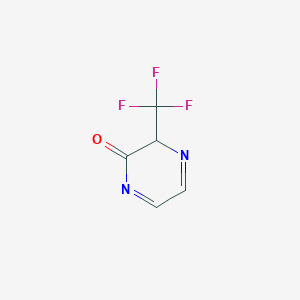
![1-[(2S,3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134329.png)
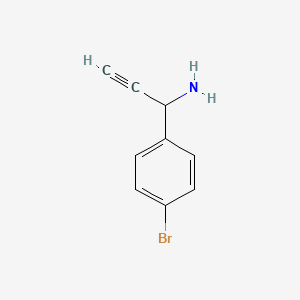
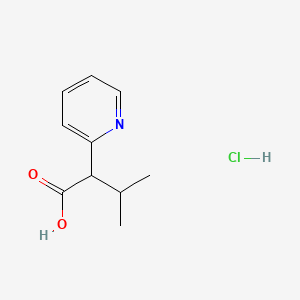
![2-Ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B15134362.png)
![5-[2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B15134363.png)

![3,4-dimethoxy-N-[(2-methoxyphenyl)methyl]-alpha-methyl-benzeneethanamine,monohydrochloride](/img/structure/B15134373.png)
![N-[(1R)-1-cyclohexylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B15134375.png)
![7-Methyl-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B15134385.png)
![alpha-[(Dimethylamino)methylene]-beta-oxo-cyclopropanepropanoic Acid Methyl Ester;Methyl 2-(Cyclopropylcarbonyl)-3-(dimethylamino)acrylate; Methyl 2-(Cyclopropylcarbonyl)-3-(dimethylamino)prop-2-enoate](/img/structure/B15134389.png)
![Tert-butyl 4-oxo-4a,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B15134391.png)
![6-Nitro-2,3-bis(oxidanylidene)-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide](/img/structure/B15134396.png)
